molecular formula C14H22N4O2S B2514488 7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 303067-58-5

7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2514488
CAS RN: 303067-58-5
M. Wt: 310.42
InChI Key: UYNXONVXMQUCMJ-UHFFFAOYSA-N
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Description

7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as BBSB, is a purine derivative that has been widely studied for its potential applications in scientific research. BBSB has shown promise in various fields, including pharmacology, biochemistry, and physiology.

Scientific Research Applications

Synthetic Approaches and Biological Screening
Innovative synthetic methods have been developed to create 6,7,8-trisubstituted purines, facilitating the generation of libraries for biological screening. This includes copper-catalyzed amidation reactions that enable the efficient synthesis of derivatives with varied substitutions, which may include butylsulfanyl groups. These methodologies offer a streamlined approach to accessing a broad range of purine compounds for subsequent pharmacological testing (Ibrahim & Legraverend, 2009).

Dual Inhibitory Activity on PDE Isoenzymes
Certain derivatives of purine-2,6-dione have been explored for their dual inhibitory activity against phosphodiesterase 4B (PDE4B) and PDE7A isoenzymes, offering potential as anti-inflammatory agents. This dual inhibition mechanism is significant for therapeutic applications in inflammatory diseases, and structure-activity relationship (SAR) studies have provided insights into the molecular determinants critical for PDE inhibitory activity (Chłoń-Rzepa et al., 2018).

Structural and Photophysical Characterization
The structural and vibrational properties of xanthine and its derivatives, closely related to the purine-2,6-dione structure, have been extensively characterized. These studies contribute to our understanding of the electronic and structural dynamics of purine derivatives, which is crucial for designing molecules with desired photophysical properties for potential use in imaging and diagnostic applications (Gobre et al., 2010).

Interactions in Polymorphs of Methylxanthines
Investigations into the interactions within polymorphs of methylxanthines, which share a core structure with purine-2,6-diones, provide insights into the molecular interactions that could influence the pharmacological profiles of purine derivatives. Such studies are essential for understanding how modifications like the butylsulfanyl group affect the compound's ability to form intra- and intermolecular interactions, thereby influencing its biological activity (Latosinska et al., 2014).

properties

IUPAC Name

7-butyl-8-butylsulfanyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-4-6-8-18-10-11(15-14(18)21-9-7-5-2)17(3)13(20)16-12(10)19/h4-9H2,1-3H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNXONVXMQUCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1SCCCC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

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